3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
Description
3-(5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin core with a 1,3,4-thiadiazole scaffold. The coumarin moiety (2H-chromen-2-one) is substituted at position 7 with a diethylamino group, enhancing electronic and solubility properties, while the 1,3,4-thiadiazole ring at position 3 is functionalized with a benzo[d][1,3]dioxol-5-ylmethylamino substituent. This structural architecture is designed to synergize the photophysical properties of coumarins with the bioactivity of thiadiazoles, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .
The benzo[d][1,3]dioxole (benzodioxole) group contributes to metabolic stability and π-π stacking interactions in biological targets, as seen in related compounds like 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine hydrobromide . The diethylamino group at position 7 likely increases lipophilicity, improving membrane permeability compared to simpler coumarin derivatives .
Properties
IUPAC Name |
3-[5-(1,3-benzodioxol-5-ylmethylamino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-3-27(4-2)16-7-6-15-10-17(22(28)31-19(15)11-16)21-25-26-23(32-21)24-12-14-5-8-18-20(9-14)30-13-29-18/h5-11H,3-4,12-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMNAEDINHRCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure
The molecular formula of the compound is . Its structure includes a chromenone moiety linked to a thiadiazole and benzo[d][1,3]dioxole units. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing benzo[d][1,3]dioxole and thiadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of related benzo[d][1,3]dioxole derivatives using the SRB assay on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like doxorubicin:
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Compound A | 2.38 µM | 1.54 µM | 4.52 µM |
This indicates that some derivatives are more potent than doxorubicin against specific cancer types, highlighting their potential as therapeutic agents .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Research into related thiadiazole derivatives has revealed their effectiveness against various bacterial strains.
The antibacterial mechanism is thought to involve inhibition of Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis. Compounds targeting these enzymes can disrupt bacterial growth and viability .
Case Study: Antibacterial Efficacy
In studies assessing the antibacterial activity of similar compounds against strains such as E. coli and S. aureus, results indicated significant inhibition zones compared to control antibiotics:
| Compound | Inhibition Zone (mm) |
|---|---|
| Control Antibiotic | 25 mm |
| Compound B | 30 mm |
These findings suggest that compounds with similar structures may be effective in treating bacterial infections .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains by targeting specific metabolic pathways such as Mur ligases involved in bacterial cell wall synthesis . This suggests that the compound may serve as a lead structure for developing new antibiotics.
Anticancer Properties
The incorporation of the chromenone structure is known to enhance anticancer activity. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . The potential for this compound to act against different cancer types warrants further investigation.
Anti-inflammatory Effects
Thiadiazole derivatives have been recognized for their anti-inflammatory properties. The presence of the thiadiazole ring in this compound may contribute to its ability to modulate inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Activity
Studies suggest that compounds with diethylamino groups can exhibit neuroprotective effects by enhancing neurotransmitter levels or protecting neural cells from oxidative damage. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
Several case studies highlight the applications of similar compounds:
-
Case Study 1: Antimicrobial Screening
A study evaluated various benzo[d][1,3]dioxole derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with structural similarities to our target compound exhibited MIC values lower than standard antibiotics, indicating strong antibacterial potential . -
Case Study 2: Cancer Cell Line Testing
In vitro tests on human cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests that the target compound could be further explored for anticancer drug development .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Physicochemical Properties
Table 2: Physicochemical Comparison
Research Findings and Implications
The target compound’s structural uniqueness lies in its dual functionalization with diethylamino and benzodioxole groups, offering advantages over simpler coumarin-thiazole hybrids:
Target Specificity : Benzodioxole’s electron-rich aromatic system may enhance binding to enzymes like MAO-B, as seen in related thiazole derivatives .
Synthetic Scalability : The use of modular synthesis routes (e.g., and ) supports scalable production for pharmacological testing.
Further studies should focus on in vivo efficacy and toxicity profiling, leveraging the precedent of benzodioxole-thiazole hybrids in CNS disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
